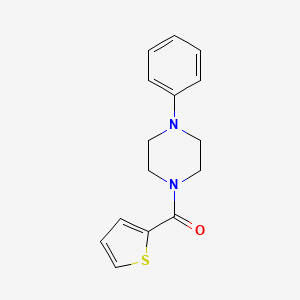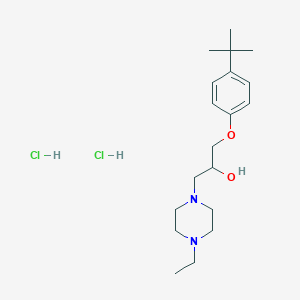![molecular formula C13H11N3OS B5142220 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile, also known as PTEB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTEB belongs to the class of benzonitrile derivatives, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, this compound has been found to activate the AMPK pathway, which is involved in glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to reduce tumor growth and increase apoptosis in cancer cells. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has several advantages for lab experiments, including its high purity and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
Direcciones Futuras
There are several future directions for 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile research, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
3. Exploration of the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and cardiovascular disease.
4. Development of this compound derivatives with improved solubility and bioavailability.
5. Investigation of the potential of this compound as a tool for chemical biology research.
Conclusion
In conclusion, this compound is a promising chemical compound with potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more effective derivatives.
Métodos De Síntesis
The synthesis of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile involves the reaction of 2-(2-pyrimidinylthio)ethanol with 4-bromobenzonitrile in the presence of a base. This reaction yields this compound as a yellow solid with a purity of over 95%. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
Propiedades
IUPAC Name |
4-(2-pyrimidin-2-ylsulfanylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-10-11-2-4-12(5-3-11)17-8-9-18-13-15-6-1-7-16-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTATYATHQCOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCOC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)


![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)